![molecular formula C22H25NO4 B613581 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid CAS No. 312624-65-0](/img/structure/B613581.png)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid, also known as FMDP, is an organic compound belonging to the class of fluorenylmethoxycarbonylamides. It has been widely studied in scientific research due to its unique properties and potential applications. FMDP is a useful reagent for the synthesis of other compounds, as well as for its biochemical and physiological effects.
Scientific Research Applications
Ellmerer-Müller et al. (1998) demonstrated the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids using the Arndt-Eistert protocol. This method resulted in enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield, highlighting its efficiency in synthesizing protected amino acids for peptide synthesis (Ellmerer-Müller et al., 1998).
Šebesta and Seebach (2003) described the preparation of new N-Fmoc-protected β2-homoamino acids with proteinogenic side chains. The key step in their synthesis was the diastereoselective amidomethylation of certain oxazolidin-2-ones, resulting in yields of 60–70% and diastereoselectivities of >90%. This method is suitable for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
Gour et al. (2021) reported on the self-assembled structures formed by Fmoc modified aliphatic uncharged single amino acids. They studied the self-assembling properties of several Fmoc-amino acids under varying conditions such as concentration and temperature, revealing potential applications in the design of novel self-assembled architectures for material science and nanotechnology (Gour et al., 2021).
Gregar and Gervay-Hague (2004) synthesized N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from neuraminic acids. Their incorporation into solid-phase synthesis led to the efficient synthesis of oligomers with varied lengths, demonstrating the utility of this protecting group in the synthesis of complex oligomeric structures (Gregar & Gervay-Hague, 2004).
Johnson et al. (1993) utilized N,O-Bis-Fmoc derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. They demonstrated the value of these intermediates in inhibiting interchain association during solid-phase peptide synthesis, highlighting their role in the synthesis of ‘difficult sequences’ (Johnson et al., 1993).
Mechanism of Action
Target of Action
The primary target of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid, also known as Fmoc-alpha-Me-L-Leu-OH, is the amine group of amino acids . This compound is used as a protecting group for amines in peptide synthesis .
Mode of Action
Fmoc-alpha-Me-L-Leu-OH acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This protection allows for the selective formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
The use of Fmoc-alpha-Me-L-Leu-OH is integral to the process of solid-phase peptide synthesis (SPPS) . In this method, the peptide chain is assembled step by step, one amino acid at a time, while attached to an insoluble resin support . The Fmoc group is removed by secondary amines such as piperidine, allowing the next amino acid to be added .
Result of Action
The use of Fmoc-alpha-Me-L-Leu-OH enables the efficient and selective synthesis of peptides, including those of significant size and complexity . This has made it an extremely valuable resource for research in proteomics and drug discovery .
Action Environment
The action of Fmoc-alpha-Me-L-Leu-OH is influenced by various environmental factors. For instance, the Fmoc group is base-labile, meaning it is removed under basic conditions . Therefore, the pH of the reaction environment is a key factor in its efficacy. Additionally, the compound should be stored in a freezer to maintain its stability .
Biochemical Analysis
Biochemical Properties
Fmoc-alpha-Me-L-Leu-OH plays a significant role in biochemical reactions. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base . This property makes Fmoc-alpha-Me-L-Leu-OH a valuable tool in peptide synthesis and proteomics studies .
Molecular Mechanism
The molecular mechanism of Fmoc-alpha-Me-L-Leu-OH is primarily associated with its role in peptide synthesis. The Fmoc group serves as a protecting group for the amine group during peptide bond formation . Once the peptide bond is formed, the Fmoc group can be removed, allowing for the continuation of the peptide chain .
Temporal Effects in Laboratory Settings
It is known that the Fmoc group is rapidly removed by base, suggesting that the effects of Fmoc-alpha-Me-L-Leu-OH in peptide synthesis reactions may be relatively short-lived .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)12-22(3,20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQDQIGTIVQHMG-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401206986 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
312624-65-0 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312624-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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